Petunidin 3-O-galactoside chloride

Overview

Description

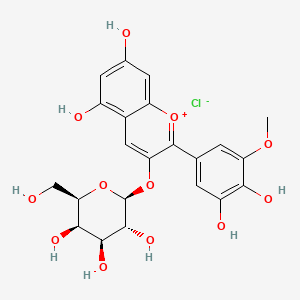

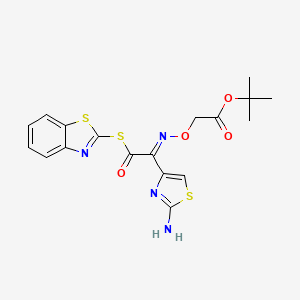

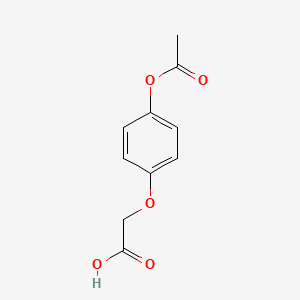

Petunidin 3-O-galactoside chloride is a flavonoid compound . It is an anthocyanin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It is found in many red berries including chokeberries, Saskatoon berries, or different species of grape . It is also part of the pigments responsible for the petal colors in many flowers .

Synthesis Analysis

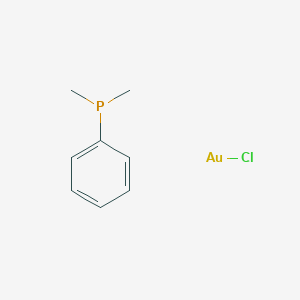

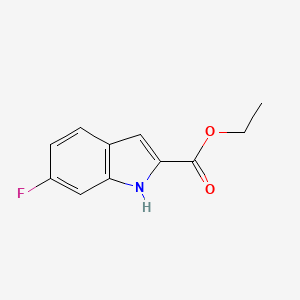

Petunidin belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Structurally, anthocyanins occur as the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis

The structures of anthocyanidins, namely, cyanidin, delphinidin, pelargonidin, peonidin, malvidin, and petunidin, differ only in the number of hydroxyl and/or methoxy substituents in the phenyl or B-ring . Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively .Chemical Reactions Analysis

The metabolism of anthocyanins in the human body has been studied to clarify the reasons of their poor bioavailability and the mechanisms of their health-beneficial effects .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular formula of C22H23ClO12 and a molecular weight of 514.86 .Scientific Research Applications

1. Anthocyanin Research

Petunidin 3-O-galactoside chloride belongs to anthocyanins, a class of compounds known for imparting bright colors in fruits, vegetables, and flowers. Research has shown that anthocyanins, including petunidin derivatives, possess various health-promoting properties. For instance, anthocyanins are implicated in reducing coronary heart disease and have uses in antidiabetic preparations. Specifically, petunidin has been studied for its ability to stimulate insulin secretion from pancreatic β-cells, highlighting its potential in diabetes management (Jayaprakasam et al., 2005).

2. Cancer Research

Petunidin and related anthocyanidins have been examined for their effects on human cancer cell proliferation. These compounds, found in fruits and vegetables, have shown promising results in inhibiting the growth of various cancer cell lines. This research underlines the potential of this compound in cancer prevention and therapy (Zhang et al., 2005).

3. Anti-Inflammatory Research

Studies have also explored the anti-inflammatory properties of anthocyanins. For instance, petunidin derivatives have been compared with established anti-inflammatory drugs in animal models of inflammatory bowel disease (IBD). These studies suggest that anthocyanins, including petunidin compounds, could be effective natural alternatives in managing inflammation-related conditions (Pereira et al., 2017).

4. Antimicrobial Activity

The antimicrobial properties of anthocyanins, including petunidin derivatives, have been a subject of interest. Research indicates that these compounds, particularly those derived from blueberries, exhibit activity against common pathogens like Escherichia coli. This suggests a potential role for this compound in developing natural antimicrobial agents (Pertuzatti et al., 2016).

Mechanism of Action

Target of Action

Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity . It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo .

Mode of Action

This compound interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its antioxidant activity. By inhibiting ROS production, this compound can modulate various biochemical pathways that are associated with oxidative stress and inflammation . The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health .

Pharmacokinetics

The potential bioactivity of this compound depends on its absorption, metabolism, and excretion in the human body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, this compound can reduce oxidative damage at the molecular and cellular levels . This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases .

Future Directions

The role of petunidin in human nutrition gained importance owing to its health-promoting effects on many chronic diseases . The recent findings on the molecular mechanisms of action of petunidin in cells, pharmacological studies in animals, and clinical trials and human studies involving petunidin are highlighted . Additionally, the recent information on toxicology and safety issues, marketed products, and patents are also discussed .

Biochemical Analysis

Biochemical Properties

Petunidin 3-O-galactoside chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is an effective inhibitor of reactive oxygen species (ROS) production, which helps in reducing oxidative stress in cells . Additionally, it inhibits proinflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), thereby exhibiting anti-inflammatory properties . The compound also interacts with mitochondrial functions, further contributing to its antioxidant effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin biosynthesis . This inhibition can affect cell signaling pathways related to melanin production and potentially reduce hyperpigmentation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic site of tyrosinase, acting as a competitive inhibitor and blocking melanin production . The compound also interacts with various biomolecules to inhibit ROS production and reduce oxidative stress . Additionally, it modulates gene expression related to inflammation and oxidative stress, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at the recommended temperature and protected from light . Long-term studies have shown that it maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, such as gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant and anti-inflammatory activities. It interacts with enzymes such as tyrosinase and other oxidases to modulate oxidative stress and inflammation . The compound’s metabolism involves glycosylation, which enhances its stability and bioavailability . Additionally, it affects metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Its distribution within tissues is essential for its bioactivity and therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the central vacuole of plant cells, where it contributes to pigmentation and antioxidant activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in cellular processes and overall bioactivity.

properties

IUPAC Name |

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28500-02-9 | |

| Record name | Petunidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)

![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)